molecular formula C15H15N5O B7910704 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7910704
M. Wt: 281.31 g/mol
InChI Key: PMJSZWUAOZHRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves continuous monitoring and adjustment of reaction parameters to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and various organic solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable in further chemical synthesis.

Scientific Research Applications

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in biochemical assays and as a probe in molecular biology studies.

    Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-8-4-5-11-10(3)17-15(18-12(11)6-8)20-14-16-9(2)7-13(21)19-14/h4-7H,1-3H3,(H2,16,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJSZWUAOZHRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.